
3-(4-Bromo-2,6-difluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1502404-82-1 . It has a molecular weight of 265.05 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is 1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 265.05 .Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction of Carbon Dioxide
The electrocatalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO) can be influenced by the presence of weak Brönsted acids, such as 2,2,2-trifluoroethanol, phenol, methanol, and water, enhancing the rate of catalysis and improving the lifetime of the rhenium catalyst. This process involves the stabilization of the rhenium–CO2 intermediate through protonation, facilitating the cleavage of one of the C–O bonds to yield CO. The efficiency of the acid increases with its acidity, indicating a potential application area for similar compounds in enhancing CO2 reduction rates (Wong, Chung, & Lau, 1998).
Synthon for Chemoselective Preparation of Thiazoles
A synthetic protocol leveraging 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of thiazoles, which are valuable in drug discovery. This process allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, showcasing the compound's utility in facilitating complex organic transformations and its potential as a precursor in radiopharmaceutical applications (Colella et al., 2018).
Glycoconjugate Chemistry
In the field of glycoconjugate chemistry, 3-Bromo-2-(bromomethyl) propyl (dibromoisobutyl or DIB) glycosides have been synthesized and used for creating neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. These compounds demonstrate the utility of brominated intermediates in the synthesis of complex biochemical structures, potentially paving the way for advanced biomolecular engineering and therapeutic development (Magnusson et al., 1990).
Recovery of Propionic Acid
The recovery of propionic acid from aqueous solutions via reactive extraction using quaternary amine (Aliquat 336) in various diluents has been explored, showcasing the importance of propionic acid in the chemical, pharmaceutical, and food industries. The study highlights the effectiveness of alcohols as diluents in enhancing the extraction efficiency and preventing phase separation, indicating the potential application of similar acid recovery processes in industrial settings (Keshav, Chand, & Wasewar, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLELMAMHQYOLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2,6-difluorophenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2979462.png)
![6-Amino-1-benzyl-5-[ethyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2979464.png)

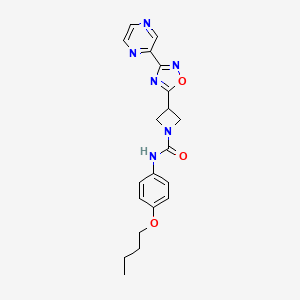
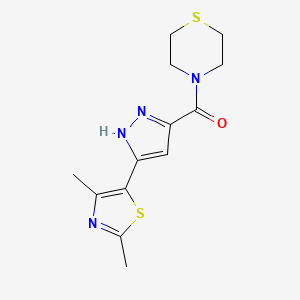

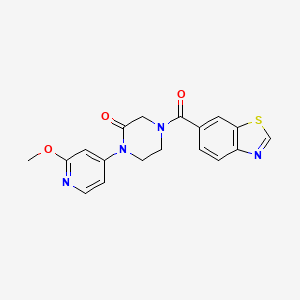
![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)
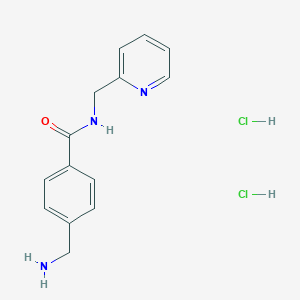
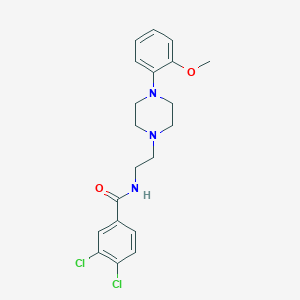

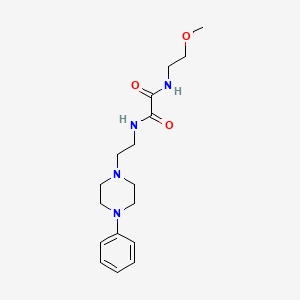
![6-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2979483.png)